molecular formula C12H6F6O6S2 B1639728 Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) CAS No. 151391-00-3

Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)

Cat. No. B1639728
M. Wt: 424.3 g/mol
InChI Key: NWUWLVCEYBABOV-UHFFFAOYSA-N
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Patent
US09145377B2

Procedure details

A mixture of 2,7-dihydroxynaphthalene (3.00 g, 18.73 mmol), DMAP (0.42 g, 3.75 mmol) and 2,6-lutidine (4.41 g, 41.18 mmol) was suspended in anhydrous DCM (30 ml) and anhydrous THF (30 ml) in the presence of molecular sieves under an Ar2 atmosphere at −78° C. Tf2O (11.10 g, 39.33 mmol) was added dropwise to this stirred mixture over 15 minutes and the reaction was stirred at −78° C. for 2 hours, then for 5 hours at 0° C. After that time, the reaction was carefully neutralised with saturated aqueous NaHCO3 solution (70 ml), extracted with DMC (6×120 ml), dried (MgSO4), filtered and the solvent removed in vacuo. The orange oil thus obtained was purified by flash column chromatography (petroleum ether:EtOAc, 95:5) to give compound 1 as a white solid (4.94 g, 62%); Rf 0.27 [5% EtOAc in petroleum ether]; mp 60-62° C.; δH (CDCl3, 400 MHz) 7.92 (2H, d, J=9.2 Hz, 2×ArH), 7.73 (2H, d, J=2.4 Hz, 2×ArH), 7.40 (2H, dd, J1=8.8 Hz, J2=2.4 Hz, 2×ArH); δC (CDCl3, 100 MHz) 148.26 (2×Ar—C), 133.62 (Ar—C), 131.27 (Ar—C), 130.80 (2×Ar—CH), 121.13 (2×Ar—CH), 119.48 (2×Ar—CH), 118.77 (2×CF3); HRMS m/z calc. C12H6F6O2S2Na [M+Na]+446.9408. found [M+Na]+446.9424; anal.CHN calcd. C12H6F6O2S2 C, 34.0%; H, 1.4%. found C, 34.2%; H, 1.2%. Spectroscopic data are in accordance with those reported in literature (Yao et al., 1998).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
catalyst
Reaction Step One
Name
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
62%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([OH:12])=[CH:7][CH:8]=2)[CH:3]=1.N1C(C)=CC=CC=1C.[O:21](S(C(F)(F)F)(=O)=O)[S:22]([C:25]([F:28])([F:27])[F:26])(=O)=[O:23].C([O-])(O)=O.[Na+]>CN(C1C=CN=CC=1)C.C(Cl)Cl.C1COCC1>[F:26][C:25]([F:28])([F:27])[S:22]([O:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:12][S:22]([C:25]([F:26])([F:27])[F:28])(=[O:21])=[O:23])=[CH:7][CH:8]=2)[CH:3]=1)(=[O:23])=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC2=CC(=CC=C2C=C1)O
Name
Quantity
4.41 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
0.42 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
WAIT
Type
WAIT
Details
for 5 hours at 0° C
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DMC (6×120 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The orange oil thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (petroleum ether:EtOAc, 95:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CC2=CC(=CC=C2C=C1)OS(=O)(=O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.